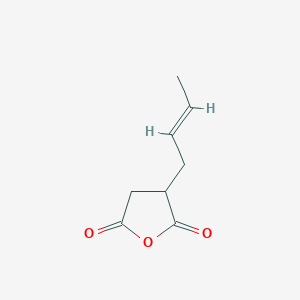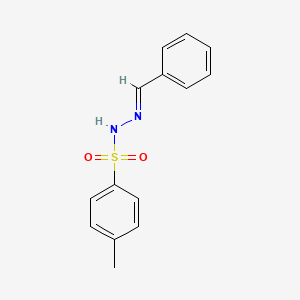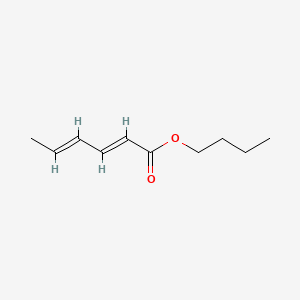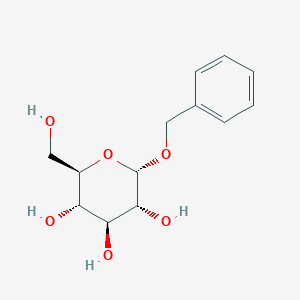
Benzyl alpha-D-glucopyranoside
Descripción general
Descripción
Benzyl alpha-D-glucopyranoside is a compound that belongs to the class of glycosides, which are molecules consisting of a sugar (in this case, glucose) bound to another functional group or molecule (a benzyl group). Glycosides are significant in various biological processes and have applications in pharmaceuticals and other industries.
Synthesis Analysis
The synthesis of benzyl alpha-D-glucopyranoside and related compounds has been explored through different methods. One approach involves the use of immobilized beta-glucosidase from almonds to catalyze the direct beta-glucosidation between benzyl alcohol and D-glucose, yielding benzyl beta-D-glucoside in moderate yield. This enzymatic method is notable for its chemo-selectivity and mild reaction conditions . Another method described involves the reaction of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl dimethylphosphinothioate with phenolic compounds, which predominantly yields aryl alpha-D-glucopyranosides. This reaction is remarkable for its ability to produce the desired glycosides in good yields, even with phenolic compounds that typically give 1-aryl-1-deoxy-D-glucopyranoses .
Molecular Structure Analysis
The molecular structure of benzyl alpha-D-glucopyranoside consists of a glucose molecule in its pyranose form, where the sugar ring is attached to a benzyl group. This structural feature is crucial for the compound's reactivity and properties. The stereochemistry of the glycosidic bond is also important, as it can influence the biological activity and synthesis of the compound .
Chemical Reactions Analysis
Benzyl alpha-D-glucopyranoside can undergo various chemical reactions, particularly those involving its glycosidic bond. For instance, the synthesis of beta-D-rhamnopyranosides from mannosyl thioglycosides involves glycosylation followed by reductive radical fragmentation, which is a method that can be used to introduce different sugar moieties and create diverse glycosidic linkages . The chemical reactivity of benzyl alpha-D-glucopyranoside is thus a key aspect of its utility in synthesizing complex carbohydrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl alpha-D-glucopyranoside are influenced by its glycosidic bond and the presence of the benzyl group. These properties include solubility, stability, and reactivity towards acids, bases, and various reagents. The enzymatic synthesis method mentioned earlier takes advantage of the compound's stability under mild conditions, which is essential for preserving the integrity of the glycosidic bond during synthesis . Understanding these properties is vital for the practical application and handling of benzyl alpha-D-glucopyranoside in research and industry.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis : Marek et al. (1989) demonstrated the enzymatic preparation of Benzyl β-D-Glucopyranoside using an enzyme-catalysed reaction between D-glucose and benzyl alcohol. The enzyme β-glucosidase was used in an immobilized form for multiple applications (Marek et al., 1989).
Regioselective Preparation : Cao, Okada, and Yamada (2006) explored the regioselective preparation of partly O-benzylated D-glucopyranose acetates. They used sulfuric acid in acetic anhydride for stepwise debenzylation of fully O-benzylated methyl alpha-D-glucopyranoside (Cao, Okada, & Yamada, 2006).
Study of Molecular Behavior : Letellier et al. (1997) synthesized various benzyl-substituted carbohydrate amphiphiles and studied their thermotropic mesomorphic behavior, focusing on the influence of hydrogen bonding, molecular shape, and chain length (Letellier et al., 1997).
Alpha-Amylase Assay : Satomura et al. (1988) developed a method to assay the total alpha-amylase activity in human fluids using a benzyl derivative of p-nitrophenyl alpha-maltopentaoside. This method is proposed as a standard for routine clinical assays of alpha-amylase activity (Satomura et al., 1988).
Benzyl-Protection of Carbohydrates : Wang, Xiao-Liu, Zhang, and Chen (2008) investigated a convenient and selective benzyl protection of carbohydrates, facilitating a short synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Wang, Xiao-Liu, Zhang, & Chen, 2008).
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl alpha-D-glucopyranoside | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


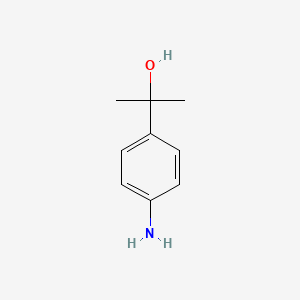
![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)






